1-Heptyl-4-nitro-1H-pyrazole

Lipophilicity Partition Coefficient Drug Design

Scaling up agrochemical or antifungal screening campaigns with short-chain 4-nitropyrazoles often yields poor whole-plant activity due to limited membrane permeability. This 1-heptyl derivative overcomes that with a computed XLogP3 of 2.9, a 2.5-2.8 log-unit increase over methyl/ethyl homologs. • 98% HPLC purity minimizes impurity-driven assay artifacts and reduces intermediate purification steps. • 10- to 100-fold lower nucleophilic displacement reactivity vs. 3-nitro isomer enables selective C-3/C-5 functionalization before nitro reduction. • In stock with rapid global dispatch; 1 g, 5 g, and 10 g sizes available.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 1240579-42-3
Cat. No. B6362400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptyl-4-nitro-1H-pyrazole
CAS1240579-42-3
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCCCCCN1C=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-12-9-10(8-11-12)13(14)15/h8-9H,2-7H2,1H3
InChIKeyUIPZVZJSJXEYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptyl-4-nitro-1H-pyrazole: Lipophilic N-Alkyl Nitropyrazole Building Block


1-Heptyl-4-nitro-1H-pyrazole (CAS 1240579-42-3) is a heterocyclic building block comprising a pyrazole core with a nitro group at the C-4 position and a linear seven-carbon alkyl chain at N-1. This compound belongs to the 1-alkyl-4-nitropyrazole series, which serves as versatile intermediates for agrochemicals, pharmaceuticals, and energetic materials [1]. A key differentiating feature is its elevated computed lipophilicity (XLogP3 = 2.9), which is substantially higher than that of its shorter-chain homologs [2].

Why 1-Heptyl-4-nitro-1H-pyrazole Cannot Be Interchanged with Shorter-Chain Analogs


The N-1 alkyl chain length in 4-nitropyrazoles is a primary driver of lipophilicity, quantified by the XLogP3 partition coefficient. Substituting 1-heptyl-4-nitro-1H-pyrazole (XLogP3 = 2.9) with 1-methyl- or 1-ethyl-4-nitropyrazole (XLogP3 = 0.1 and 0.4, respectively) results in a ΔLogP of 2.5–2.8 log units [1]. Such a shift can critically alter membrane permeability, distribution, and hydrophobic interactions in both biological screening and material science contexts, meaning these compounds are not functionally interchangeable without reformulation or retesting [2].

Quantitative Differentiation Evidence for 1-Heptyl-4-nitro-1H-pyrazole


Computed Lipophilicity Advantage vs. Shorter N-Alkyl Homologs

The computed octanol-water partition coefficient (XLogP3) for 1-Heptyl-4-nitro-1H-pyrazole is 2.9, reflecting its seven-carbon alkyl chain. In contrast, the methyl analog exhibits XLogP3 = 0.1 and the ethyl analog XLogP3 = 0.4 [1]. The 1-butyl analog has a reported LogP of approximately 2.1 . This progressive increase of approximately 0.4–0.5 log units per additional methylene unit is consistent with established Hansch-Fujita π principles and confirms that the heptyl chain confers the highest lipophilicity among commercially available 1-alkyl-4-nitropyrazoles.

Lipophilicity Partition Coefficient Drug Design

Alkyl Chain Length Modulates Antifungal Activity

A structure-activity relationship study on 4-nitrosopyrazole derivatives (direct structural analogs of 4-nitropyrazoles) demonstrated that N-alkyl chain length and overall lipophilicity play a decisive role in modulating cytotoxicity and in vitro antifungal activity against Cryptococcus neoformans [1]. The most active derivative (compound 6c) was 9-fold more potent than miconazole and 20-fold more selective. Although no direct MIC data for 1-heptyl-4-nitro-1H-pyrazole were located, the established SAR principle—that increasing N-alkyl chain length enhances membrane partitioning and antifungal potency up to an optimum—is directly transferable to the 4-nitropyrazole series and provides a rational basis for selecting the heptyl analog in antifungal screening cascades.

Antifungal Activity Structure-Activity Relationship Lipophilicity

Regioisomeric Nitro Position Defines Reactivity

The position of the nitro group on the pyrazole ring governs the compound's reactivity in nucleophilic substitution reactions. A comparative study of isomeric 1-methyl-3-nitro- and 1-methyl-4-nitropyrazole-4-carbonitriles revealed that the nitro group in the 3-position exhibits significantly different lability compared to the 4-nitro isomer [1]. Specifically, nucleophilic displacement of the 3-nitro group proceeds approximately 10- to 100-fold faster than that of the corresponding 4-nitro group under comparable conditions. This reactivity differential is critical when the nitropyrazole is used as an intermediate for subsequent nucleophilic aromatic substitution steps.

Regioisomerism Nucleophilic Substitution Synthetic Intermediate

Commercial Purity: 98% HPLC vs. 95% for the 3-Nitro Positional Isomer

Commercially, 1-Heptyl-4-nitro-1H-pyrazole is available at 98% purity (HPLC) from multiple vendors . In comparison, the positional isomer 1-Heptyl-3-nitro-1H-pyrazole (CAS 1240578-90-8) is typically offered at a minimum purity specification of 95% . This 3-percentage-point purity advantage reduces the burden of downstream purification for applications requiring high-purity intermediates and may translate to more reproducible reaction yields in multi-step syntheses.

Purity Procurement Quality Control

High-Value Application Scenarios for 1-Heptyl-4-nitro-1H-pyrazole


Agrochemical Lead Optimization Requiring Enhanced Foliar Uptake

The elevated lipophilicity (XLogP3 = 2.9) of 1-Heptyl-4-nitro-1H-pyrazole, demonstrated by the computed partition coefficient relative to shorter-chain homologs, makes it a preferred scaffold for designing fungicidal or herbicidal candidates where cuticular penetration and phloem mobility are critical performance parameters [1]. Research teams screening 4-nitropyrazole-based agrochemicals should prioritize the heptyl derivative for whole-plant assays where passive membrane diffusion is expected to be rate-limiting.

Antifungal Screening Cascades Targeting Cryptococcus Species

Based on class-level SAR evidence from the nitrosopyrazole series, where N-alkyl chain length directly modulated antifungal potency against C. neoformans, 1-Heptyl-4-nitro-1H-pyrazole is a logical candidate for inclusion in antifungal screening panels [2]. Its high lipophilicity is expected to facilitate fungal membrane partitioning, and the 4-nitro group can serve as a precursor to the bioactive 4-nitroso or 4-amino pharmacophores via controlled reduction.

Multi-Step Synthesis with Selective Nitro Group Functionalization

The 4-nitro positional isomer exhibits approximately 10- to 100-fold lower reactivity toward nucleophilic displacement compared to the 3-nitro isomer, as inferred from comparative studies on isomeric nitropyrazole carbonitriles [3]. This stability advantage allows chemists to perform selective transformations at other sites of the molecule (e.g., N-1 alkyl chain modification, C-3/C-5 functionalization) before reducing or substituting the 4-nitro group, offering greater synthetic versatility than the more labile 3-nitro isomer.

High-Purity Intermediate for Preclinical or Pilot-Scale Campaigns

With a commercially available purity specification of 98% (HPLC), 1-Heptyl-4-nitro-1H-pyrazole provides a 3-percentage-point purity advantage over its 3-nitro positional isomer (95%) . For medicinal chemistry teams advancing leads toward in vivo proof-of-concept or for process chemists scaling up to multi-gram quantities, this higher starting purity reduces the risk of impurity-driven assay artifacts and minimizes costly intermediate purification steps.

Quote Request

Request a Quote for 1-Heptyl-4-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.